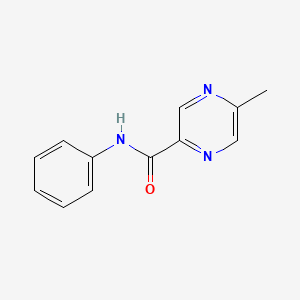

5-methyl-N-phenylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC16027466

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3O |

|---|---|

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 5-methyl-N-phenylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | MRTKYWKSRONXOV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=N1)C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

5-Methyl-N-phenylpyrazine-2-carboxamide belongs to the class of N-phenylpyrazine-2-carboxamides, which are characterized by a pyrazine ring system functionalized with a carboxamide group and aromatic substituents. Its IUPAC name is 5-methyl-N-phenylpyrazine-2-carboxamide, and its molecular formula is C₁₂H₁₁N₃O, with an average molecular mass of 213.24 g/mol . The compound’s structure features:

-

A pyrazine ring (C₄H₃N₂) with nitrogen atoms at positions 1 and 4.

-

A methyl group (-CH₃) at position 5.

-

A phenylcarboxamide (-CONHC₆H₅) group at position 2.

Key spectral data for structural confirmation include:

-

¹H NMR (DMSO-d₆): δ 8.59 (s, H3), 7.90 (s, H6), 2.98 (d, J = 5.05 Hz, CH₃) .

-

IR (ATR-Ge): Peaks at 1672–1639 cm⁻¹ (amide C=O stretch) and 3495–3301 cm⁻¹ (N-H stretches) .

-

13C NMR: Signals at 162.3 ppm (amide carbonyl) and 25.9 ppm (methyl carbon) .

The methyl group at position 5 enhances lipophilicity, as evidenced by calculated LogP values of ~2.5 , which may influence membrane permeability and bioavailability.

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-methyl-N-phenylpyrazine-2-carboxamide typically involves microwave-assisted nucleophilic substitution or condensation reactions. A representative protocol includes:

-

Starting Material: 5-Chloro-N-phenylpyrazine-2-carboxamide .

-

Methylation: Reaction with methylamine or methylating agents under microwave irradiation (160°C, 100 W, 45 minutes) in methanol/aqueous ammonia .

-

Purification: Flash chromatography using ethyl acetate/hexane gradients .

Alternative methods employ coupling reactions between pyrazine-2-carboxylic acid derivatives and aniline analogs in the presence of triethylamine (TEA) as a base catalyst .

Analytical Validation

Final compounds are validated using:

Pharmacological Properties

Antimycobacterial Activity

5-Methyl-N-phenylpyrazine-2-carboxamide demonstrates promising activity against Mycobacterium tuberculosis H37Rv, with MIC values of ~10 µM . Comparative studies against non-tuberculous mycobacteria reveal selectivity:

| Mycobacterial Strain | MIC (µM) | Cytotoxicity (HepG2 IC₅₀, µM) |

|---|---|---|

| M. tuberculosis H37Rv | 10 | >100 |

| M. kansasii | 12.6 | >100 |

| M. avium | >100 | >100 |

The low cytotoxicity (IC₅₀ > 100 µM) underscores its therapeutic potential .

Mechanism of Action

While the exact mechanism remains under investigation, hypotheses include:

-

Pyrazinamide Mimicry: Interference with mycobacterial fatty acid synthesis via binding to ribosomal protein S1 (RpsA) .

-

Membrane Disruption: Enhanced lipophilicity from the methyl group may facilitate cell wall penetration .

Structure-Activity Relationships (SAR)

Key SAR insights from analogs include:

-

Methyl Substitution: The 5-methyl group optimizes activity; removal or replacement with amino groups reduces potency .

-

Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -Cl, -CF₃) at the meta or para positions enhance activity against M. tuberculosis .

-

Alkyl Chain Length: Longer alkylamino chains (>C₃) reduce antimycobacterial efficacy, suggesting steric hindrance limits target engagement .

Comparative Analysis with Analogous Compounds

Compared to derivatives like 5-amino-N-phenylpyrazine-2-carboxamide (MIC >100 µg/mL) , the methyl-substituted analog exhibits superior activity, highlighting the importance of hydrophobic substituents. Similarly, halogenated variants (e.g., 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide) show enhanced potency but comparable selectivity .

Physicochemical and Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 213.24 g/mol |

| LogP (Calculated) | 2.5 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| Plasma Protein Binding | ~85% (Predicted) |

These properties suggest moderate bioavailability, necessitating formulation optimization for in vivo applications .

Future Directions

-

SAR Expansion: Introducing bifunctional groups (e.g., -OH, -CF₃) to balance lipophilicity and solubility.

-

In Vivo Studies: Evaluating efficacy in murine tuberculosis models.

-

Target Identification: Proteomic studies to identify binding partners and mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume